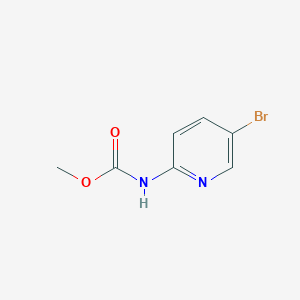

Methyl(5-Brompyridin-2-yl)carbamate

Übersicht

Beschreibung

It is a derivative of pyridine and carbamate, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a carbamate group at the 2-position

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Methyl (5-bromopyridin-2-yl)carbamate has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in cholinergic signaling. By inhibiting these enzymes, the compound increases acetylcholine levels in the synaptic cleft, which can enhance cholinergic signaling pathways. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is prevalent.

Anticancer Activity

Recent studies have explored the anticancer properties of carbamate derivatives, including methyl (5-bromopyridin-2-yl)carbamate. Research indicates that certain carbamate derivatives exhibit significant growth inhibition against various human cancer cell lines, including lung, colon, melanoma, renal, and breast cancers. The mechanism behind this activity often involves the modulation of cellular signaling pathways that are critical for cancer cell proliferation .

Case Study 1: Alzheimer's Disease Research

A study focused on the effects of methyl (5-bromopyridin-2-yl)carbamate on cholinergic signaling pathways demonstrated its potential as a therapeutic agent for Alzheimer's disease. In vitro experiments showed that this compound effectively inhibited AChE activity, leading to increased acetylcholine levels and improved cognitive function in animal models.

Case Study 2: Anticancer Efficacy

In another investigation, methyl (5-bromopyridin-2-yl)carbamate derivatives were tested against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited GI50 values below 1 µM across multiple cancer types, suggesting strong anticancer potential. Further studies evaluated their hydrolytic stability in human plasma, revealing promising half-lives that support their viability as therapeutic agents .

Wirkmechanismus

Target of Action

Methyl (5-bromopyridin-2-yl)carbamate is a carbamate derivative . Carbamates are known to interact with various targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .

Mode of Action

The mode of action of carbamates, including Methyl (5-bromopyridin-2-yl)carbamate, involves the inhibition of AChE and BChE . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects .

Biochemical Pathways

The biochemical pathways affected by Methyl (5-bromopyridin-2-yl)carbamate are likely related to its inhibition of AChE and BChE . By inhibiting these enzymes, the compound disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can affect various biochemical pathways involved in nerve signal transmission .

Pharmacokinetics

Carbamates in general are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The result of Methyl (5-bromopyridin-2-yl)carbamate’s action is likely related to its inhibition of AChE and BChE . This can lead to an accumulation of acetylcholine in the nervous system, potentially causing overstimulation of muscles and glands controlled by the nervous system .

Action Environment

The action of Methyl (5-bromopyridin-2-yl)carbamate can be influenced by various environmental factors. For instance, the presence of other substances can affect the compound’s stability and efficacy . Additionally, factors such as pH and temperature can influence the compound’s stability and its interaction with its targets .

Biochemische Analyse

Biochemical Properties

Methyl (5-bromopyridin-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. The interaction between Methyl (5-bromopyridin-2-yl)carbamate and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine . This interaction is crucial in understanding the compound’s role in biochemical processes.

Cellular Effects

Methyl (5-bromopyridin-2-yl)carbamate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in the cholinergic system, leading to changes in cellular metabolism and signaling pathways . These effects are essential in understanding how Methyl (5-bromopyridin-2-yl)carbamate impacts cellular function.

Molecular Mechanism

The molecular mechanism of Methyl (5-bromopyridin-2-yl)carbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which affects various physiological processes. Additionally, Methyl (5-bromopyridin-2-yl)carbamate has been shown to influence gene expression by altering the transcription of genes involved in the cholinergic system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl (5-bromopyridin-2-yl)carbamate change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Methyl (5-bromopyridin-2-yl)carbamate is relatively stable under standard laboratory conditions . Its degradation products can also have significant effects on cellular processes. Long-term exposure to the compound has been observed to result in sustained inhibition of acetylcholinesterase and prolonged accumulation of acetylcholine .

Dosage Effects in Animal Models

The effects of Methyl (5-bromopyridin-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound has been shown to inhibit acetylcholinesterase activity without causing significant toxic effects . At higher doses, Methyl (5-bromopyridin-2-yl)carbamate can lead to severe toxicity, including convulsions, respiratory distress, and even death . These dosage-dependent effects are critical in understanding the compound’s safety and efficacy in various applications.

Metabolic Pathways

Methyl (5-bromopyridin-2-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism results in the formation of various metabolites, some of which can also inhibit acetylcholinesterase . Understanding these metabolic pathways is essential in predicting the compound’s effects and potential toxicity.

Transport and Distribution

The transport and distribution of Methyl (5-bromopyridin-2-yl)carbamate within cells and tissues are influenced by various factors. The compound is transported across cell membranes through passive diffusion and active transport mechanisms . It can also bind to specific transporters and binding proteins, affecting its localization and accumulation within cells . These factors are crucial in understanding the compound’s bioavailability and distribution in different tissues.

Subcellular Localization

Methyl (5-bromopyridin-2-yl)carbamate is localized in specific subcellular compartments, which can affect its activity and function. The compound has been observed to accumulate in the cytoplasm and nucleus of cells . This subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments . Understanding the subcellular localization of Methyl (5-bromopyridin-2-yl)carbamate is essential in elucidating its mechanism of action and effects on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-bromopyridin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 5-bromopyridin-2-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbamate linkage .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and the high purity of the products obtained.

Industrial Production Methods

In an industrial setting, the production of Methyl (5-bromopyridin-2-yl)carbamate may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-metallic reagents and recyclable catalysts, can improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (5-bromopyridin-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: N-oxides of the pyridine ring.

Reduction Products: Dehalogenated pyridine derivatives.

Hydrolysis Products: Corresponding amines and carbon dioxide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl carbamate: A simpler carbamate derivative without the bromine and pyridine moieties.

Ethyl carbamate: Another carbamate derivative with an ethyl group instead of a methyl group.

5-Bromopyridin-2-amine: The precursor to Methyl (5-bromopyridin-2-yl)carbamate, lacking the carbamate group.

Uniqueness

Methyl (5-bromopyridin-2-yl)carbamate is unique due to the presence of both the bromine atom and the carbamate group, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .

Biologische Aktivität

Methyl (5-bromopyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-cancer properties, neuroprotective effects, and mechanisms of action, supported by relevant research findings and case studies.

Methyl (5-bromopyridin-2-yl)carbamate is a carbamate derivative characterized by the presence of a bromine atom on the pyridine ring. Its molecular structure can be represented as follows:

- Molecular Formula : C8H8BrN2O2

- Molecular Weight : 247.06 g/mol

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of methyl (5-bromopyridin-2-yl)carbamate and related carbamate compounds. Notably, carbamate derivatives have shown efficacy against various cancer cell lines.

Case Study: Anti-Cancer Efficacy

A study synthesized several carbamate analogs, including methyl (5-bromopyridin-2-yl)carbamate, and evaluated their anti-cancer activity against a panel of sixty human cancer cell lines. Key findings include:

| Compound | Cell Line | GI50 Value (nM) |

|---|---|---|

| 6a | CCRF-CEM | 680 |

| 6e | CCRF-CEM | 620 |

| 6a | MDA-MB-435 | 460 |

| 6e | MDA-MB-468 | 570 |

These compounds exhibited significant growth inhibition against leukemia and solid tumor cell lines, indicating their potential as anti-cancer agents .

2. Neuroprotective Effects

Methyl (5-bromopyridin-2-yl)carbamate has also been investigated for its neuroprotective properties. Studies suggest that certain aromatic carbamates enhance autophagy and upregulate anti-apoptotic proteins, contributing to neuroprotection.

Mechanism of Action

The neuroprotective activity is attributed to the following mechanisms:

- Upregulation of Bcl-2 : This protein plays a crucial role in preventing apoptosis.

- Antioxidant Activity : Increased levels of glutathione protect neuronal cells from oxidative stress.

Research indicates that these compounds can ameliorate etoposide-induced apoptosis in neuronal cell lines, suggesting their therapeutic potential in neurodegenerative diseases .

Stability and Metabolic Studies

The stability of methyl (5-bromopyridin-2-yl)carbamate in biological systems is crucial for its therapeutic application. Studies have demonstrated that certain carbamate derivatives possess favorable half-lives in human plasma, which enhances their viability as therapeutic agents.

Half-Life Data

Research indicates that some carbamate derivatives exhibit half-lives ranging from 100 to 180 minutes, with specific compounds showing even longer stability . This stability is essential for maintaining effective concentrations of the drug in vivo.

Toxicity Assessments

Assessing the toxicity of methyl (5-bromopyridin-2-yl)carbamate is vital for evaluating its safety profile. Preliminary studies have shown that while some derivatives exhibit significant biological activity, they also require careful evaluation for potential hepatotoxicity and other side effects associated with prolonged use .

Eigenschaften

IUPAC Name |

methyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBRWUNZRUBCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355079 | |

| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207922-56-3 | |

| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.